molecular formula C19H15ClN2O3S B11514583 2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B11514583
M. Wt: 386.9 g/mol
InChI Key: DBLQZSFXVCRUNY-DHDCSXOGSA-N
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Description

2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in binding interactions with enzymes or receptors, while the pyrazole ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfanyl)benzonitrile
  • 2-chloro-5-(methylsulfanyl)benzamide
  • 3-(methylsulfanyl)propanoyl chloride

Uniqueness

Compared to similar compounds, 2-chloro-5-{(4Z)-3-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

2-chloro-5-[(4Z)-3-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H15ClN2O3S/c1-11-15(9-12-3-6-14(26-2)7-4-12)18(23)22(21-11)13-5-8-17(20)16(10-13)19(24)25/h3-10H,1-2H3,(H,24,25)/b15-9-

InChI Key

DBLQZSFXVCRUNY-DHDCSXOGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)SC)C3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)SC)C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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